

A Comprehensive Spectroscopic and Methodological Analysis of Trigochinin C

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Compound of Interest

Compound Name: *Trigochinin C*

Cat. No.: B15591638

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Trigochinin C**, a daphnane-type diterpene. The information is compiled for researchers, scientists, and professionals in drug development who are interested in the chemical and physical properties of this natural product. This document presents its ¹H-NMR, ¹³C-NMR, and mass spectrometry data, along with the experimental protocols used for its isolation and characterization.

Introduction

Trigochinin C is a highly oxygenated daphnane-type diterpene isolated from the plant *Trigonostemon chinensis*. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR spectroscopy and mass spectrometry. This guide serves as a central repository for the quantitative spectroscopic data and the methodologies employed in its characterization.

Spectroscopic Data

The following tables summarize the ¹H-NMR, ¹³C-NMR, and mass spectrometry data for **Trigochinin C**. This information is critical for the identification and characterization of this compound.

Table 1: ¹H-NMR Spectroscopic Data for **Trigochinin C** (600 MHz, CDCl₃)

| Position | δ H (ppm) | Multiplicity | J (Hz) |
|--------------------|------------------|--------------|--------|
| 1 | 3.58 | d | 11.4 |
| 2-NH | 7.91 | s | |
| 5 | 5.56 | s | |
| 6 | 4.31 | d | 3.0 |
| 7 | 5.64 | d | 3.0 |
| 8 | 3.44 | s | |
| 10 | 2.59 | m | |
| 11 | 3.86 | m | |
| 12 | 2.97 | m | |
| 15 | 4.88 | d | 12.0 |
| 15' | 4.67 | d | 12.0 |
| 16-CH ₃ | 1.83 | s | |
| 17-CH ₃ | 1.05 | d | 6.6 |
| 18-CH ₃ | 0.90 | d | 6.6 |
| 19-CH ₃ | 1.01 | d | 7.2 |
| 20-CH ₃ | 1.76 | s | |
| <hr/> | | | |
| O-Benzoyl | | | |
| 2', 6' | 8.05 | d | 7.8 |
| 3', 5' | 7.46 | t | 7.8 |
| 4' | 7.59 | t | 7.8 |
| <hr/> | | | |
| N-Benzoyl | | | |
| 2", 6" | 7.84 | d | 7.2 |
| 3", 5" | 7.44 | t | 7.2 |

| | | | |
|----|------|---|-----|
| 4" | 7.52 | t | 7.2 |
|----|------|---|-----|

Table 2: ^{13}C -NMR Spectroscopic Data for **Trigochinin C** (150 MHz, CDCl_3)

| Position | δC (ppm) | Position | δC (ppm) |
|----------|------------------------|-----------|------------------------|
| 1 | 55.4 | 15 | 67.8 |
| 2 | 167.0 | 16 | 134.8 |
| 3 | 138.2 | 17 | 17.5 |
| 4 | 129.4 | 18 | 16.9 |
| 5 | 78.4 | 19 | 15.7 |
| 6 | 74.5 | 20 | 10.8 |
| 7 | 77.9 | O-Benzoyl | |
| 8 | 56.6 | 1' | 130.1 |
| 9 | 83.9 | 2', 6' | 129.8 |
| 10 | 44.5 | 3', 5' | 128.5 |
| 11 | 39.7 | 4' | 133.2 |
| 12 | 34.6 | C=O | 166.0 |
| 13 | 209.8 | N-Benzoyl | |
| 14 | 153.2 | 1" | 134.2 |
| 2", 6" | 128.7 | | |
| 3", 5" | 127.1 | | |
| 4" | 131.7 | | |
| C=O | 165.7 | | |

Table 3: Mass Spectrometry Data for **Trigochinin C**

| Technique | Ion | m/z [M+Na] ⁺ | Molecular Formula |
|-----------|---------------------|-------------------------|--|
| HR-ESI-MS | [M+Na] ⁺ | 698.2626 | C ₃₈ H ₄₂ O ₁₁ Na |

Experimental Protocols

The isolation and characterization of **Trigochinin C** involved a series of chromatographic and spectroscopic techniques.

Isolation Procedure

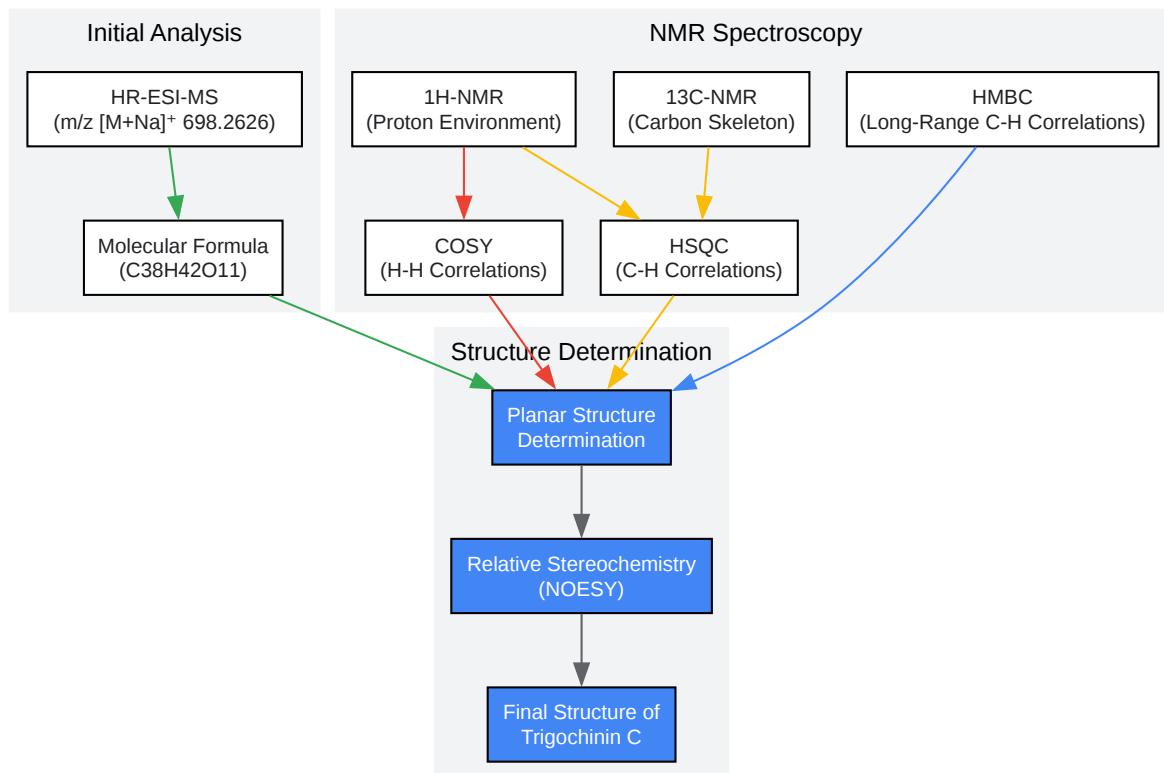
The air-dried and powdered stems and leaves of *Trigonostemon chinensis* were extracted with methanol. The methanol extract was then partitioned between ethyl acetate and water. The ethyl acetate soluble fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure **Trigochinin C**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-600 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals (CDCl₃: δ H 7.26, δ C 77.0). Coupling constants (J) are given in Hertz (Hz).
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex II FT-ICR mass spectrometer to determine the molecular formula.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow used to determine the structure of **Trigochinin C**, integrating data from various spectroscopic methods.

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Caption: Workflow for the structure elucidation of **Trigochinin C**.

This comprehensive guide provides the essential spectroscopic data and methodologies related to **Trigochinin C**, offering a valuable resource for the scientific community. The detailed information is intended to facilitate further research and application of this natural compound.

- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Methodological Analysis of Trigochinin C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15591638#spectroscopic-data-1h-nmr-13c-nmr-ms-for-trigochinin-c>

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